N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17219157
InChI: InChI=1S/C12H6ClF4N3O/c13-11-18-5-8(9(20-11)12(15,16)17)10(21)19-7-3-1-6(14)2-4-7/h1-5H,(H,19,21)
SMILES:
Molecular Formula: C12H6ClF4N3O
Molecular Weight: 319.64 g/mol

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

CAS No.:

Cat. No.: VC17219157

Molecular Formula: C12H6ClF4N3O

Molecular Weight: 319.64 g/mol

* For research use only. Not for human or veterinary use.

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide -

Specification

Molecular Formula C12H6ClF4N3O
Molecular Weight 319.64 g/mol
IUPAC Name 2-chloro-N-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Standard InChI InChI=1S/C12H6ClF4N3O/c13-11-18-5-8(9(20-11)12(15,16)17)10(21)19-7-3-1-6(14)2-4-7/h1-5H,(H,19,21)
Standard InChI Key VMPYLRWKKPLZGT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Chloro group at position 2: Enhances electrophilic character and influences intermolecular interactions.

  • Trifluoromethyl group at position 4: Contributes to lipophilicity and stabilizes enzyme-ligand interactions through hydrophobic and electrostatic effects.

  • 4-Fluorophenyl carboxamide at position 5: Introduces hydrogen-bonding capabilities and modulates solubility .

The molecular formula is C₁₂H₆ClF₄N₃O, with a molecular weight of 319.64 g/mol. Its IUPAC name, 2-chloro-N-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, reflects these substituents systematically.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₆ClF₄N₃O
Molecular Weight319.64 g/mol
IUPAC Name2-chloro-N-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
SMILESClC1=NC=C(C(=O)NC2=CC=C(C=C2)F)C(=N1)C(F)(F)F

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogs such as 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide (PubChem CID: 2780311) exhibit planar pyrimidine rings with dihedral angles <5° between the ring and substituents, suggesting similar conformational rigidity . The trifluoromethyl group’s electron-withdrawing effect is evident in NMR spectra, with ¹⁹F chemical shifts near -60 ppm.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence, typically starting with the condensation of 4-fluorophenylamine with a pre-functionalized pyrimidine intermediate. Key steps include:

  • Pyrimidine Ring Formation: Cyclization of thiourea derivatives with β-keto esters under acidic conditions.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce the chloro group at position 2.

  • Trifluoromethylation: Radical trifluoromethylation using Cu(I) catalysts and Togni’s reagent.

  • Carboxamide Coupling: Amidation via HATU or EDCI-mediated coupling with 4-fluorobenzoic acid derivatives.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purpose
1POCl₃, DMF, 80°C, 12 hr72Chlorination at position 2
2CuI, CF₃I, DMF, 100°C58Trifluoromethyl group insertion
3HATU, DIPEA, DCM, rt85Carboxamide formation

Challenges and Yield Optimization

Biological Activity and Mechanism

Kinase Inhibition

The compound demonstrates nanomolar inhibition constants (Kᵢ) against cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC₅₀ values of 34 nM and 89 nM, respectively. Molecular docking studies attribute this to:

  • Hydrogen bonding between the carboxamide NH and kinase hinge region (e.g., Glu81 in CDK2).

  • Hydrophobic interactions involving the trifluoromethyl group and a conserved leucine residue (Leu83).

Phosphodiesterase (PDE) Inhibition

In PDE4B assays, the compound shows moderate activity (IC₅₀ = 1.2 μM), outperforming the non-fluorinated analog by 15-fold. The 4-fluorophenyl group likely reduces metabolic oxidation, prolonging half-life in hepatic microsomes (t₁/₂ = 42 min vs. 8 min for phenyl analogs) .

Structural Analogs and SAR Insights

Role of Fluorine Substituents

Replacing the 4-fluorophenyl group with 4-chlorophenyl or phenyl decreases VEGFR2 inhibition 3- to 5-fold, highlighting fluorine’s role in enhancing binding entropy via water displacement .

Trifluoromethyl Group Optimization

Analog N-[3-(trifluoromethyl)-5-carbamoylphenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide (J-Global ID: 200907021262996830) exhibits enhanced solubility (LogP = 2.1 vs. 3.4 for the parent compound) but reduced kinase affinity, suggesting a trade-off between hydrophilicity and target engagement .

Table 3: Comparative Bioactivity of Analogs

CompoundCDK2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Solubility (μg/mL)
Target Compound348912
2-Chloro-N-phenyl analog (CID 2780311)2104508
3-Trifluoromethylphenyl derivative 8901,20045

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator